

In-Depth Technical Guide: CAS 215589-24-5, 4-(4-Fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Fluorophenoxy)benzonitrile

Cat. No.: B1270419

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

CAS number 215589-24-5 identifies the chemical compound **4-(4-Fluorophenoxy)benzonitrile**. This molecule, also known as 4-Cyano-4'-fluorodiphenyl ether, serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its chemical structure, featuring a diaryl ether linkage with a nitrile group and a fluorine atom, provides a versatile scaffold for the development of novel pharmaceuticals and agrochemicals. While **4-(4-Fluorophenoxy)benzonitrile** itself is not typically the final active ingredient, its structural motifs are integral to the efficacy of the molecules it helps to create. This guide will delve into the synthetic applications of this compound, focusing on its role in the development of potent therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-(4-Fluorophenoxy)benzonitrile** is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

Property	Value	Reference
CAS Number	215589-24-5	
Molecular Formula	C ₁₃ H ₈ FNO	
Molecular Weight	213.21 g/mol	
Appearance	White to almost white crystalline powder	
Melting Point	66-71 °C	
Purity	≥98% (GC)	
Synonyms	4-Cyano-4'-fluorodiphenyl ether	

Application in the Synthesis of Bioactive Molecules: A Case Study on Sodium Channel Blockers

The **4-(4-Fluorophenoxy)benzonitrile** core structure is a key component in the synthesis of potent and selective voltage-gated sodium channel (Nav) blockers. These channels are critical in the generation and propagation of action potentials in excitable cells, and their modulation has significant therapeutic implications, particularly in the management of pain.

One prominent example of a bioactive molecule derived from a closely related precursor is 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA). PPPA has been identified as a potent, broad-spectrum, and state-dependent sodium channel blocker with significant potential for treating various pain states.^[1] The diaryl ether moiety, which is the core of **4-(4-Fluorophenoxy)benzonitrile**, is a critical pharmacophore in PPPA, contributing to its high affinity and state-dependent binding to the sodium channel.

Quantitative Pharmacological Data of a Derivative Compound (PPPA)

The following table summarizes the in-vitro and in-vivo pharmacological data for PPPA, a potent sodium channel blocker whose synthesis relies on a diaryl ether precursor structurally

related to **4-(4-Fluorophenoxy)benzonitrile**.

Parameter	Value	Species/Model	Channel Subtype	Reference
IC ₅₀ (Resting State)	1.9 ± 0.2 μM	Rat	Nav1.2	[1]
IC ₅₀ (Inactivated State)	0.015 ± 0.002 μM	Rat	Nav1.2	[1]
Minimal Effective Dose (Neuropathic Pain)	1-3 mg/kg p.o.	Rat (Partial Sciatic Nerve Ligation)	N/A	[1]
Minimal Effective Dose (Inflammatory Pain)	1-3 mg/kg p.o.	Rat (Freund's Complete Adjuvant)	N/A	[1]
Therapeutic Index (Ataxia)	>10	Rat (Accelerating Rotarod Assay)	N/A	[1]

Experimental Protocols: Synthesis of a Bioactive Pyrimidine Derivative

While a direct synthesis protocol starting from **4-(4-Fluorophenoxy)benzonitrile** for a specific marketed drug is not readily available in the public domain, the following represents a general and plausible synthetic route to a pyrimidine-4-carboxamide derivative, based on established organic chemistry principles and published research on similar molecules.[\[1\]](#) This protocol is intended for illustrative purposes for a research and development setting.

Objective: To synthesize a 2-(4-phenoxyphenyl)pyrimidine-4-carboxamide derivative starting from a 4-phenoxybenzonitrile precursor.

Materials:

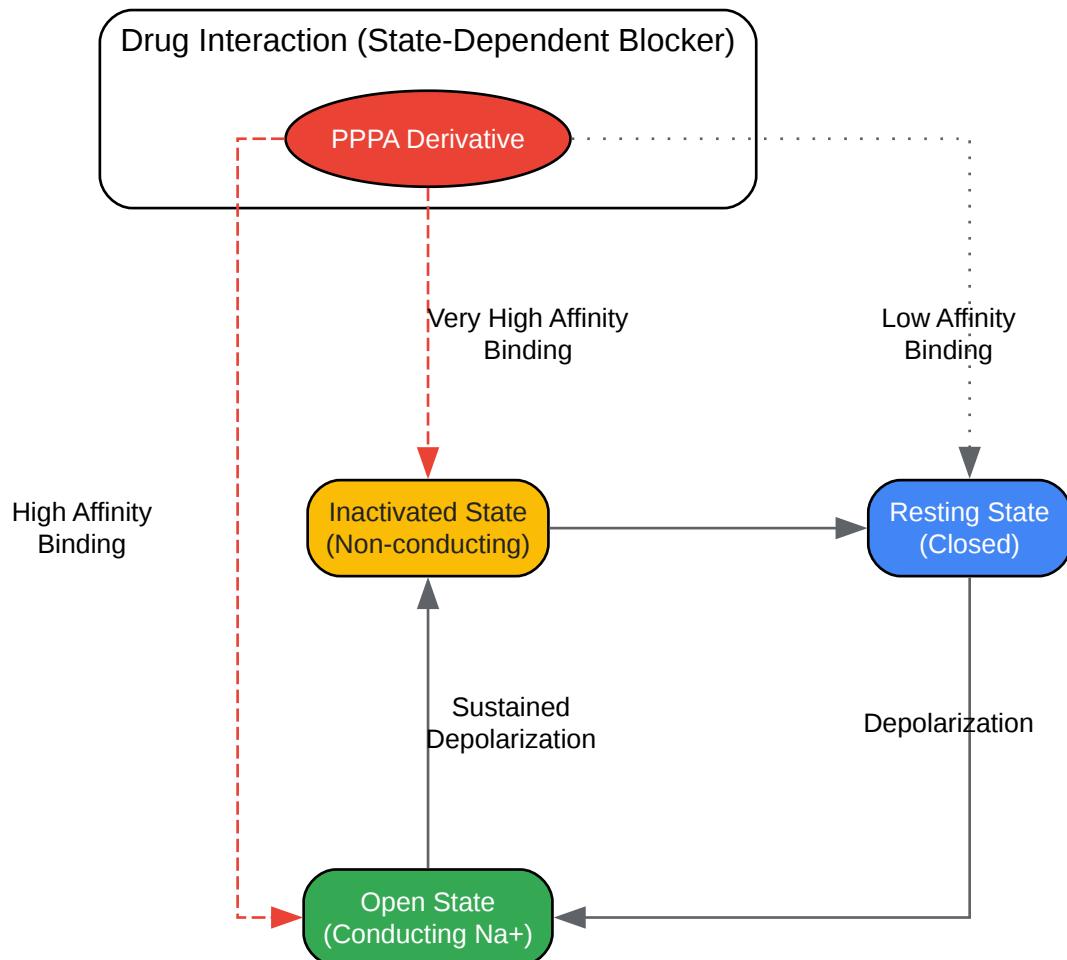
- 4-Phenoxybenzonitrile (as a stand-in for the title compound)
- Ethanol
- Sodium metal
- Diethyl oxalate
- Guanidine hydrochloride
- Sodium ethoxide
- Ammonia in methanol
- Standard laboratory glassware and equipment for organic synthesis
- Purification apparatus (e.g., column chromatography)
- Analytical instruments (e.g., NMR, Mass Spectrometry)

Methodology:

- Step 1: Synthesis of 4-Phenoxybenzoylacetone nitrile.
 - In a round-bottom flask, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.
 - To this solution, add 4-phenoxybenzonitrile and diethyl oxalate.
 - Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
 - Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
 - Filter, wash with water, and dry the crude 4-phenoxybenzoylacetone nitrile.
- Step 2: Synthesis of 2-(4-Phenoxyphenyl)-4-amino-5-cyanopyrimidine.

- In a suitable solvent such as ethanol, dissolve the 4-phenoxybenzoylacetone from Step 1.
- Add guanidine hydrochloride and a base (e.g., sodium ethoxide).
- Reflux the mixture for several hours.
- Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.
- Collect the precipitated product by filtration, wash with water, and dry.
- Step 3: Hydrolysis of the Nitrile to the Carboxamide.
 - Suspend the 2-(4-phenoxyphenyl)-4-amino-5-cyanopyrimidine in a solution of ammonia in methanol.
 - Heat the mixture in a sealed tube or a pressure vessel.
 - Monitor the reaction for the conversion of the nitrile group to the carboxamide.
 - After completion, cool the reaction, and remove the solvent under reduced pressure.
 - The crude 2-(4-phenoxyphenyl)-4-amino-5-carboxamide can be purified by recrystallization or column chromatography.

Note: This is a generalized protocol. The specific reaction conditions (temperature, time, solvent, and reagents) would need to be optimized for the specific substrate and desired product. The synthesis of PPPA would involve starting with the appropriately substituted 4-(4-chloro-2-fluorophenoxy)benzonitrile.

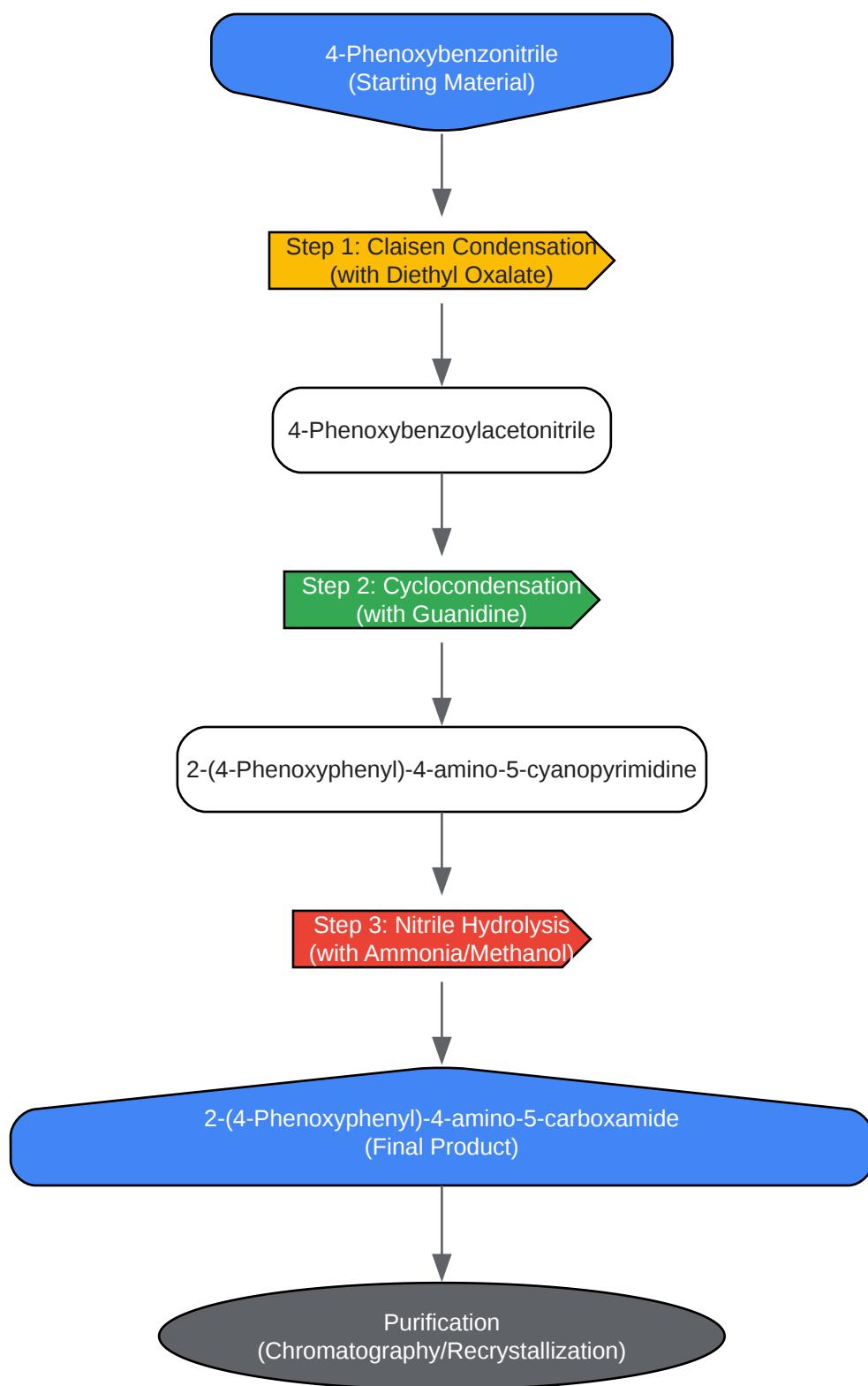

Visualizations: Signaling Pathways and

Experimental Workflows

Signaling Pathway: State-Dependent Blockade of Voltage-Gated Sodium Channels

The following diagram illustrates the mechanism of action of a state-dependent sodium channel blocker like PPPA. Such compounds exhibit a higher affinity for the open and inactivated states

of the channel compared to the resting state. This leads to a more pronounced blockade of channels in rapidly firing neurons, which are characteristic of pathological pain states, while having less effect on normally functioning neurons.



[Click to download full resolution via product page](#)

Caption: State-dependent blockade of a voltage-gated sodium channel.

Experimental Workflow: Synthesis of a Pyrimidine-4-Carboxamide Derivative

The following diagram outlines the key stages in the synthetic workflow described in the experimental protocol section.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for a pyrimidine-4-carboxamide derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: CAS 215589-24-5, 4-(4-Fluorophenoxy)benzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1270419#cas-215589-24-5-general-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com